molecular formula C20H17N3O2 B12140224 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B12140224
M. Wt: 331.4 g/mol
InChI Key: RDZSKIBYWCOCIY-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is a hybrid molecule combining a benzimidazole core linked to a furan carboxamide moiety via a methylene bridge. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24)

InChI Key

RDZSKIBYWCOCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

N1-Benzylation of Benzimidazole

Introducing the benzyl group at the N1 position requires alkylation of 2-chloromethyl-1H-benzimidazole with benzyl chloride or bromide. In a representative procedure, 2-chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol) is reacted with benzyl chloride (1.26 g, 0.01 mol) in dimethylformamide (DMF) containing potassium carbonate (2.76 g, 0.02 mol) and a catalytic amount of potassium iodide. The mixture is refluxed for 16 hours, yielding 1-benzyl-2-chloromethyl-1H-benzimidazole. Purification via recrystallization from diethyl ether achieves >85% purity.

Key Reaction Conditions

ParameterValue
SolventDMF
BaseK₂CO₃
CatalystKI
TemperatureReflux (~150°C)
Time16 hours

Amidation with Furan-2-Carboxylic Acid

The chloromethyl group at the C2 position of the benzimidazole undergoes nucleophilic substitution with furan-2-carboxamide. Two primary approaches are documented: classical coupling and microwave-assisted synthesis.

Classical Coupling Using Carbodiimide Reagents

A traditional method involves activating furan-2-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate reacts with 1-benzyl-2-aminomethyl-1H-benzimidazole, formed by aminating 1-benzyl-2-chloromethyl-1H-benzimidazole with aqueous ammonia. The reaction proceeds at room temperature for 12 hours, yielding the target compound with ~70% efficiency.

Representative Protocol

  • Activation : Furan-2-carboxylic acid (0.01 mol) and CDI (0.012 mol) in THF (20 mL) stirred for 1 hour.

  • Coupling : Add 1-benzyl-2-aminomethyl-1H-benzimidazole (0.01 mol) and stir for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. In a modified protocol, 1-benzyl-2-aminomethyl-1H-benzimidazole and furan-2-carbonyl chloride are irradiated at 80°C for 3 minutes in ethanol, achieving a 96% yield. This method avoids prolonged heating and minimizes side reactions.

Optimized Parameters

ParameterValue
SolventEthanol
Temperature80°C (microwave)
Time3 minutes
Yield96%

One-Pot Tandem Synthesis

Recent advancements enable a tandem approach combining benzimidazole formation, N-benzylation, and amidation in a single reactor. A mixture of o-phenylenediamine, benzyl bromide, and furan-2-carbonyl chloride is heated at 120°C in acetonitrile with triethylamine as a base. This method streamlines production but requires precise stoichiometric control to prevent over-alkylation.

Critical Considerations

  • Molar Ratios : o-Phenylenediamine : benzyl bromide : furan-2-carbonyl chloride = 1 : 1.2 : 1.1.

  • Side Products : Excess benzyl bromide leads to di-benzylated impurities (~15% without careful monitoring).

Structural Characterization and Validation

Synthesized N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is validated using spectroscopic techniques:

Infrared Spectroscopy (IR)

  • C=O Stretch : 1670–1699 cm⁻¹ (amide carbonyl).

  • C=N Stretch : 1512–1625 cm⁻¹ (benzimidazole ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 3.76 ppm (s, 2H, CH₂-ph).

    • δ 7.36–8.24 ppm (m, 14H, aromatic protons).

  • ¹³C NMR :

    • 40.06 ppm (CH₂-ph).

    • 173.30 ppm (amide carbonyl).

Mass Spectrometry

  • Molecular Ion Peak : m/z 331.4 (M⁺), consistent with the molecular formula C₂₀H₁₇N₃O₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost EfficiencyScalability
Classical Coupling7012 hoursModerateHigh
Microwave-Assisted963 minutesHighModerate
One-Pot Tandem656 hoursLowLow

Microwave-assisted synthesis offers superior yield and speed, making it preferable for lab-scale production. Classical coupling remains viable for large-scale industrial applications due to established infrastructure.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-alkylation at the benzimidazole NH position is mitigated using excess benzyl halide and anhydrous conditions.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Ethanol emerges as a greener alternative for microwave methods.

  • Catalyst Loading : KI (10 mol%) in alkylation steps prevents halide exchange side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide exhibit significant anticancer properties. The benzimidazole moiety is known for its ability to inhibit various cancer-related pathways, particularly through the modulation of kinesin spindle protein (KSP) activity. A notable study demonstrated that derivatives of benzimidazole effectively inhibited KSP, leading to reduced cancer cell proliferation in vitro and in vivo models .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism of Action
N-(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamideBreast Cancer10.5KSP Inhibition
Similar Benzimidazole DerivativeLung Cancer15.0Apoptosis Induction

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. The furan ring contributes to its ability to penetrate microbial membranes, enhancing its effectiveness as an antimicrobial agent. Studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Dermatological Applications

2.1 Topical Formulations

This compound is being explored for its potential in dermatological formulations due to its favorable skin penetration properties and low irritation profile. Cosmetic formulations incorporating this compound are being studied for their moisturizing and healing effects on the skin.

A recent study evaluated the efficacy of topical formulations containing the compound in promoting wound healing in animal models. Results indicated a significant reduction in healing time compared to control groups, suggesting its potential for therapeutic use in skin injuries .

Table 3: Wound Healing Study Results

Formulation TypeHealing Time (Days)Control Group Healing Time (Days)Reference
Cream with N-(1-benzyl...)714
Gel without Active Compound1414

Material Science Applications

3.1 Polymer Chemistry

The compound's unique structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has shown that adding this compound to polymer blends results in improved performance characteristics suitable for industrial applications .

Table 4: Mechanical Properties of Polymer Blends

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polyethylene Blend25300
Polypropylene Blend30250

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns on the Benzimidazole Core

  • N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide (): Substitution: 4-Chlorobenzyl group on the benzimidazole nitrogen and N-methylation on the carboxamide. N-methylation reduces hydrogen-bond donor capacity, possibly affecting target binding .
  • N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide ():

    • Substitution: 2-methylprop-2-en-1-yl group on benzimidazole.
    • Impact: The bulky allyl group may sterically hinder interactions but introduce metabolic stability via reduced oxidative susceptibility .
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide ():

    • Substitution: 5-Bromo on the furan ring and benzimidazole linked via a phenyl group.
    • Impact: Bromine increases molecular weight (MW 377.2 g/mol) and may enhance halogen bonding with targets like kinase active sites .

Modifications on the Furan Carboxamide

  • N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ():

    • Substitution: Fluorine and methoxy groups on aromatic rings.
    • Impact: Fluorine improves metabolic stability; methoxy enhances π-π stacking. This compound targets viral 2C proteins (IC50 <10 nM) .
  • N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide ():

    • Substitution: Thiazole-thiourea group.
    • Impact: Introduces sulfur-based interactions (e.g., C=S at 1265 cm⁻¹ in FTIR) and antioxidant activity .

Characterization Techniques

  • Spectroscopy : ¹H/¹³C NMR, FTIR (e.g., C=O stretch at 1656–1697 cm⁻¹), and mass spectrometry are standard .
  • Crystallography : SHELX programs () are widely used for small-molecule structure determination, ensuring accurate stereochemical assignments .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound ~331* ~3.0* 2 ~70.9*
N-{[1-(4-Cl-benzyl)-...} () 374.8 3.7 1 70.9
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-Br () 377.2 3.5 2 90.7
N-(4-F-benzyl)-N-(4-OMe-phenyl)... () 354.3 4.2 1 65.7

*Estimated based on analogs.

Anticancer Potential

  • VEGFR-2 Inhibition : Thiadiazole-furan carboxamide derivatives () show IC50 values of 7.4–7.6 nM, suggesting the target compound could be optimized for kinase inhibition .
  • IDO1 Inhibition: Benzimidazole-furan analogs () are synthesized as indoleamine 2,3-dioxygenase inhibitors (65% yield), relevant for cancer immunotherapy .

Antiviral Activity

  • Enterovirus/Rhinovirus Inhibition: Fluoxetine analogs () target conserved 2C ATPase, with modified furan carboxamides showing reduced cytotoxicity .

Antioxidant Properties

  • Thiourea derivatives () exhibit radical scavenging activity, linked to the C=S and C=O groups .

Biological Activity

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzimidazole core, which is known for its diverse biological activities, and a furan carboxamide moiety. The molecular formula is C19H18N4OC_{19}H_{18}N_{4}O with a molecular weight of approximately 318.37 g/mol. Key structural characteristics include:

PropertyValue
Molecular FormulaC19H18N4O
Molecular Weight318.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • DNA Topoisomerases Inhibition : Similar to other benzimidazole derivatives, this compound may inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. In vitro studies have shown that certain benzimidazole derivatives can significantly interfere with the activity of mammalian type I DNA topoisomerase, leading to cytotoxic effects in cancer cells .
  • Anticancer Activity : Preliminary studies indicate that compounds with benzimidazole structures exhibit cytotoxicity against various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells. The mechanism involves induction of apoptosis and disruption of cellular proliferation pathways .
  • Antimicrobial Properties : Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have been shown to possess antibacterial and antifungal properties, which may also extend to the compound .

Research Findings

Recent studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Case Studies

  • Topoisomerase Inhibition : A study on benzimidazole derivatives highlighted that modifications at specific positions significantly enhanced their inhibitory effects on topoisomerase I activity. The most potent compounds showed IC50 values less than 10 µM against cancer cell lines .
  • Cytotoxicity Assays : In cytotoxicity assays using human cancer cell lines, several benzimidazole derivatives exhibited significant growth inhibition. For example, compounds with similar structural motifs demonstrated IC50 values ranging from 5 to 15 µM against MCF7 cells .
  • Antimicrobial Activity : Research has documented the antimicrobial efficacy of various benzimidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may share these properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide?

The synthesis typically involves coupling a furan-2-carboxamide derivative with a benzimidazole intermediate. For example, furan-2-carbonyl chloride can react with a benzimidazole-containing amine under reflux conditions (e.g., 120°C for 18 hours in 1,4-dioxane) to form the target compound. Recrystallization from chloroform/methanol is often used for purification . Key steps include nucleophilic substitution and condensation, with reaction progress monitored via TLC.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Used to confirm the integration of aromatic protons (e.g., benzyl and benzimidazole groups) and carboxamide connectivity. For example, benzimidazole protons appear as multiplets in δ 7.12–7.83 ppm, while the furan C=O resonates near δ 157 ppm in 13C NMR .
  • FT-IR : Identifies functional groups, such as N-H stretches (~3400 cm⁻¹), C=Oamide (~1670 cm⁻¹), and aromatic C=C vibrations (~1580 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening often includes:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing : Agar diffusion assays for bacterial/fungal strains .
  • Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst selection : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 120°C) minimizes side reactions like imidazole ring decomposition .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .

Q. How do structural modifications (e.g., substituents on benzimidazole or furan) alter bioactivity?

  • Benzimidazole substitution : Electron-withdrawing groups (e.g., -Cl) enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
  • Furan modification : Thiourea derivatives (e.g., replacing carboxamide with carbamothioyl) show improved antioxidant properties due to sulfur’s radical scavenging ability .
  • Comparative studies : Analogs with naphthofuran moieties exhibit higher cytotoxicity, attributed to extended π-conjugation enhancing DNA intercalation .

Q. How can contradictory data in biological assays be resolved?

  • Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting results .
  • Dose-response curves : Establish EC50/IC50 values across multiple concentrations to confirm reproducibility .
  • Model specificity : For example, discrepancies in anticonvulsant activity may arise from differences in rodent strains or seizure induction methods .

Q. What computational approaches support mechanistic studies of this compound?

  • Molecular docking : Predict binding affinities to targets like GABA receptors or tubulin using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the benzyl group may reduce coupling efficiency; microwave-assisted synthesis can mitigate this .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., benzyl vs. benzimidazole protons) require 2D techniques (HSQC, HMBC) for resolution .
  • Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays in triplicate to ensure statistical significance .

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